2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one
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Overview
Description
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused ring system that includes an imidazole ring and a quinoxaline ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one typically involves the condensation of appropriate precursors that form the imidazole and quinoxaline rings. One common method involves the reaction of 2-methylimidazole with a quinoxaline derivative under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: Similar in structure but differ in the position of the nitrogen atoms in the ring system.
Pyrrolo[1,2-a]quinoxalines: Contain a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxalines: Feature a thiazole ring fused to the quinoxaline ring.
Uniqueness
2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one is unique due to its specific ring fusion pattern and the presence of a methyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
41740-48-1 |
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Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C10H9N3O/c1-6-11-7-3-2-4-8-10(7)13(6)5-9(14)12-8/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
QYQJFRPSUZDWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3N1CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
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